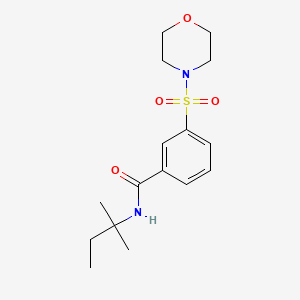![molecular formula C21H25N3O3S B4988233 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase leads to a decrease in α-ketoglutarate levels, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been studied for its biochemical and physiological effects. Studies have shown that BPTES treatment leads to a decrease in glutamine uptake and a decrease in glutamine-derived metabolites in cancer cells. Additionally, BPTES treatment has been shown to increase the sensitivity of cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of glutaminase without affecting other metabolic pathways. However, one limitation of using BPTES in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in vitro.
Direcciones Futuras
There are several future directions for research on 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more soluble analogs of BPTES that can be more easily administered to cells in vitro. Additionally, research is needed to further elucidate the mechanism of action of BPTES and its effects on cancer metabolism. Finally, studies are needed to investigate the potential applications of BPTES in combination with other cancer therapies, such as radiation therapy and chemotherapy.
Métodos De Síntesis
The synthesis of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves a multi-step process. The first step involves the synthesis of 4-(propionylamino)benzoic acid, which is then coupled with thionyl chloride to form 4-(propionylamino)benzoyl chloride. The resulting compound is then reacted with 4-aminobenzenethiol to form 4-[4-(propionylamino)phenyl]thioanilide. Finally, 3-butoxybenzoyl chloride is added to the reaction mixture to form 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of cancer. BPTES is a selective inhibitor of glutaminase and has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo.
Propiedades
IUPAC Name |
3-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-13-27-18-8-6-7-15(14-18)20(26)24-21(28)23-17-11-9-16(10-12-17)22-19(25)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMXVVOOWEPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)


![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)
